molecular formula C19H24N2O4 B1262774 Alstilobanine A

Alstilobanine A

Cat. No.: B1262774
M. Wt: 344.4 g/mol
InChI Key: VDOQDOXJVIKQNH-KLRFSYFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alstilobanine A is a monoterpene indole alkaloid of significant interest to researchers in natural product chemistry and drug discovery. This compound belongs to a prominent class of plant-based alkaloids, primarily found in the Alstonia genus, which are renowned for their rich and complex pharmacological profiles . While specific biological data for this compound is the subject of ongoing investigation, related alkaloids from the same family have demonstrated a wide spectrum of research-relevant activities. These include antimicrobial, anticancer, anti-inflammatory, and antiplasmodial effects, making this chemical class a valuable resource for identifying new biological mechanisms and lead compounds . The structural core of indole alkaloids is known to contribute greatly to their observed activities, and the synthesis and study of analogues like this compound are crucial for advancing the understanding of structure-activity relationships (SAR) . Researchers utilize such compounds to probe novel biological pathways and develop new therapeutic models. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. For comprehensive product documentation, including available analytical data and handling instructions, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

methyl (4aR,5S,11R,11aR)-11a-hydroxy-5-(hydroxymethyl)-11-methyl-2,3,4,4a,6,11-hexahydro-1H-pyrido[4,3-b]carbazole-5-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-11-15-12-5-3-4-6-13(12)21-16(15)18(10-22,17(23)25-2)14-7-8-20-9-19(11,14)24/h3-6,11,14,20-22,24H,7-10H2,1-2H3/t11-,14-,18+,19-/m1/s1

InChI Key

VDOQDOXJVIKQNH-KLRFSYFPSA-N

Isomeric SMILES

C[C@@H]1C2=C([C@@]([C@@H]3[C@]1(CNCC3)O)(CO)C(=O)OC)NC4=CC=CC=C42

Canonical SMILES

CC1C2=C(C(C3C1(CNCC3)O)(CO)C(=O)OC)NC4=CC=CC=C42

Synonyms

alstilobanine A

Origin of Product

United States

Isolation and Spectroscopic Structure Elucidation of Alstilobanine a

Isolation Procedures from Alstonia angustiloba

Alstilobanine A was first isolated, along with four other new related alkaloids (Alstilobanines B-E), from the leaves of the Malayan plant Alstonia angustiloba, a member of the Apocynaceae family. nih.govresearchgate.netcnjournals.comnih.gov The isolation process typically involves standard phytochemical techniques for alkaloid extraction.

The general procedure commences with the air-drying and pulverization of the plant material. This is followed by extraction with a suitable solvent, such as methanol, to obtain a crude extract. The extract then undergoes a series of liquid-liquid partitioning steps, usually involving an acid-base extraction to separate the alkaloidal fraction from other constituents. The resulting crude alkaloid mixture is then subjected to repeated chromatographic separations. These separations often employ techniques like vacuum liquid chromatography (VLC) and column chromatography over silica (B1680970) gel, followed by final purification using high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Advanced Spectroscopic Methods for Structural Determination

NMR spectroscopy was central to the elucidation of this compound's planar structure and relative stereochemistry. One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, while a suite of two-dimensional (2D) NMR experiments established the connectivity of the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons and helping to piece together fragments of the molecule, such as the ethylidene group and the spin systems within the piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, HSQC spectroscopy allowed for the unambiguous assignment of carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting the molecular fragments. It shows correlations between protons and carbons separated by two or three bonds, which helped to establish the links between the indole (B1671886) nucleus, the piperidine ring, and the various substituents.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments were vital for determining the relative stereochemistry of the molecule. nih.gov By detecting protons that are close in space (through-space interactions), researchers could deduce the spatial arrangement of atoms and substituents. For this compound, NOESY correlations were key in proposing that the piperidine ring adopts a chair conformation. nih.govnih.gov

The combined data from these NMR experiments led to the identification of an indole moiety connected to a cis-fused 2-azadecalin ring system. nih.govnih.gov The racemic synthetic this compound, isolated as its hydrochloride salt, displayed proton and carbon NMR spectra that were identical to those reported for the natural alkaloid. nih.govnih.gov

¹³C NMR (CDCl₃, 75 MHz) ¹H NMR (CDCl₃, 300/400 MHz)
PositionChemical Shift (δ)
2105.7
350.8
553.6
621.6
7108.5
8127.6
9118.0
10121.3
11119.5
12110.9
13136.2
1433.6
1540.8
1660.1
1766.2
1812.8
19124.0
2036.8
2155.4
OMe51.9
Data sourced from total synthesis studies matching natural product spectra.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS analysis provided the exact molecular formula for the compound. acs.org This information is fundamental for confirming the types and numbers of atoms present in the molecule, which corroborates the structure proposed by NMR data. Tandem mass spectrometry (MS/MS) analysis could further be used to fragment the molecular ion and analyze the resulting daughter ions, offering additional clues about the molecule's substructures and connectivity.

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. nih.govcas.cznsf.gov Electronic Circular Dichroism (ECD), which measures the difference in absorption of left and right circularly polarized light, is a powerful, non-destructive method for determining the absolute configuration of chiral molecules. mdpi.com The experimental ECD spectrum of a natural product is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry. While the total synthesis of this compound was racemic, the absolute configuration of many related monoterpene indole alkaloids has been successfully determined using ECD. nih.govmdpi.com

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com While obtaining suitable crystals of the natural this compound for X-ray analysis can be challenging, researchers in one of the total synthesis campaigns were able to grow crystals of a key synthetic intermediate. nih.gov The X-ray diffraction analysis of this intermediate unequivocally confirmed its structure and relative stereochemistry. This validation of a crucial precursor provided strong support for the stereochemical assignments in the final natural product, as the subsequent chemical steps were designed to proceed with known stereochemical outcomes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Absolute Configuration)

Determination and Confirmation of Relative and Absolute Stereochemistry

The stereochemical puzzle of this compound was solved using a combination of the methods described above.

Relative Stereochemistry: The relative configuration of the multiple stereocenters in this compound was initially proposed based on 2D NMR NOESY/ROESY data. nih.govnih.gov These experiments revealed the spatial proximity of different protons, allowing for the construction of a 3D model of the molecule. The cis-fusion of the 2-azadecalin ring system and the relative orientations of the substituents were deduced from these correlations. nih.gov The stereochemistry was further solidified during total synthesis efforts, where specific reactions known to produce a particular stereochemical outcome were employed and the structure of key intermediates was confirmed, in one case by X-ray crystallography. nih.govnih.gov

Absolute Stereochemistry: The absolute configuration of a chiral molecule distinguishes it from its non-superimposable mirror image (enantiomer). For natural products, this is often determined by chiroptical methods like ECD or by X-ray analysis of the natural product or a suitable derivative. mdpi.com In the case of this compound, its absolute configuration was likely assigned based on biogenetic considerations and comparison of its chiroptical data with those of known, related alkaloids from the same plant family. The enantioselective total synthesis of related monoterpene indole alkaloids has been used to confirm the absolute configuration of those natural products, lending further support to the biogenetic hypotheses used to assign stereochemistry in this class of compounds. nih.gov

Biosynthetic Hypotheses and Proposed Pathways for Alstilobanine a

Theoretical Integration of Tryptamine (B22526) and Monoterpene Units in Alstilobanine A Biosynthesis

The biosynthetic origin of this compound is predicated on the convergence of two distinct metabolic pathways: the shikimate pathway, which produces tryptophan, and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway, which generates monoterpenoid units. The core structure of this compound, like all monoterpene indole (B1671886) alkaloids, is composed of a tryptamine moiety joined to a C9 or C10 terpenoid unit. nih.gov

Tryptamine: Derived from the decarboxylation of the amino acid tryptophan, this unit provides the characteristic indole ring system and the attached two-carbon nitrogen-containing side chain (C-2, C-3, N-1, N-4, and the benzene (B151609) portion of the indole). The indole scaffold is a "privileged structure" in medicinal chemistry, partly due to its similarity to essential biomolecules like serotonin. mdpi.com

Monoterpene Unit: This C10 component, derived from geranyl pyrophosphate (GPP), undergoes significant rearrangement and cyclization to form the complex, non-tryptamine portion of the this compound molecule. wikipedia.org This unit is responsible for the unique tetracyclic system appended to the indole core.

The theoretical framework posits a condensation reaction between tryptamine and a reactive monoterpene derivative as the foundational step in the construction of the this compound scaffold.

PrecursorBiosynthetic PathwayRole in this compound
Tryptamine Shikimate PathwayProvides the indole nucleus and ethylamine (B1201723) side chain.
Geranyl Pyrophosphate (GPP) Mevalonate (MVA) PathwayServes as the C10 precursor to the monoterpene unit.

Proposed Role of Secologanin-Derived Precursors

In the biosynthesis of the vast majority of monoterpene indole alkaloids, the monoterpene unit is supplied in the form of secologanin. wikipedia.org This secoiridoid is synthesized from geranyl pyrophosphate via a series of oxidative and rearrangement steps. wikipedia.org It is hypothesized that this compound biosynthesis also proceeds via this critical intermediate.

The key event is the condensation of tryptamine with secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR). researchgate.netresearchgate.net This Pictet-Spengler-type reaction stereospecifically forms strictosidine, which is considered the universal precursor for thousands of MIAs. researchgate.netresearchgate.net The formation of strictosidine marks the crucial juncture where the indole and monoterpene pathways merge, setting the stage for the immense structural diversification that follows. From strictosidine, subsequent enzymatic steps involving deglycosylation by strictosidine β-glucosidase (SGD) generate a highly reactive dialdehyde (B1249045) intermediate, which can then undergo a cascade of cyclizations, reductions, and rearrangements to yield the various MIA skeletons, including the one proposed for this compound.

PrecursorClassFunction
Secologanin Secoiridoid MonoterpeneThe C10 monoterpene unit that condenses with tryptamine. wikipedia.orgrsc.org
Strictosidine Monoterpene Indole AlkaloidThe universal precursor formed from tryptamine and secologanin; the gateway to diverse MIA structures. researchgate.net

Speculated Enzymatic Transformations and Key Intermediates

While the specific enzymes that catalyze the post-strictosidine pathway to this compound have not been characterized, a plausible sequence of transformations can be speculated based on known enzymatic reactions in MIA biosynthesis and insights from total synthesis. nih.govacs.orgnih.gov Total synthesis strategies often provide valuable clues for biosynthetic hypotheses by identifying chemically feasible reactions that nature may have harnessed through enzymatic catalysis. thieme-connect.compharmasalmanac.commit.edu

After the formation of the reactive aglycone from strictosidine, the pathway to this compound likely involves several key transformations:

Cyclization and Rearrangement: The initial aglycone is prone to cyclization to form intermediates that can then be channeled into various structural classes. For this compound, this would involve a unique series of bond formations and skeletal rearrangements to construct the distinctive tetracyclic framework featuring a cis-fused 2-azadecalin ring system. nih.gov

Reductive Steps: The pathway would necessitate the action of reductase enzymes, likely using NADPH as a cofactor, to reduce iminium species and carbonyl groups formed during the cyclization cascade.

Hydroxylation: The C-16 hydroxymethyl group is a key feature of this compound. acs.orgnih.gov This is likely installed by a hydroxylase or dioxygenase enzyme at a late stage in the pathway, acting on a specific intermediate. Total synthesis has shown that stereoselective introduction of this group is possible. nih.govnih.gov

Hypothetical Intermediate/StepProposed Enzyme ClassTransformation
Strictosidine Formation Strictosidine Synthase (STR)Condensation of tryptamine and secologanin. researchgate.net
Deglycosylation β-GlucosidaseRemoval of the glucose moiety from strictosidine to yield a reactive aglycone.
Cyclization Cascade Cyclase(s)Formation of the characteristic tetracyclic ring system from the aglycone.
Iminium Reduction ReductaseReduction of imine/iminium intermediates within the rings.
Hydroxymethylation Hydroxylase / DioxygenaseIntroduction of the C-16 hydroxymethyl group. nih.gov

Comparative Biosynthetic Analyses with Other Monoterpene Indole Alkaloids within Alstonia

The genus Alstonia is renowned for producing a vast and structurally diverse array of monoterpene indole alkaloids. mdpi.comresearchgate.net Comparing the proposed biosynthesis of this compound with that of other co-occurring alkaloids highlights a classic theme in natural product biosynthesis: the generation of molecular diversity from a common precursor through divergent pathways.

Common Origin: The biosynthesis of nearly all Alstonia alkaloids, including this compound, begins with the formation of strictosidine from tryptamine and secologanin. researchgate.net This shared origin underscores the metabolic efficiency of using a single highly regulated pathway to generate a plethora of specialized metabolites.

Divergent Pathways: The structural diversity arises from the "divert" phase of the 'couple-divert' sequence. researchgate.net After the formation of the strictosidine aglycone, the pathways diverge dramatically.

Pleiocarpamine: This sarpagine-type alkaloid is thought to be formed biosynthetically from the intermediate geissoschizine via a direct ring-closing reaction. mdpi.com

Alstonlarsines: These alkaloids, also from Alstonia scholaris, possess entirely different and rare carbon skeletons, such as a cage-shaped 9-azatricyclo[4.3.1.03,8]decane motif, indicating a completely different and complex post-strictosidine rearrangement cascade. researchgate.net

Bisindole Alkaloids: Alstonia is also a rich source of dimeric alkaloids, such as macralstonine. mdpi.com These complex molecules are formed through the late-stage coupling of two distinct monomeric MIA units, representing a further layer of biosynthetic complexity. mdpi.com

This compound, with its rearranged monoterpene unit, represents just one of many possible evolutionary outcomes from the strictosidine template. nih.gov Its pathway diverges from those leading to sarpagine, aspidoserma, or the complex polycyclic systems of other named Alstonia alkaloids, showcasing the remarkable catalytic versatility of the enzymes within this plant genus.

Alkaloid ExamplePlant Source (Genus)Key Biosynthetic Feature
This compound AlstoniaUnique rearrangement of the monoterpene unit to a tetracyclic system. nih.gov
Pleiocarpamine AlstoniaFormed from the intermediate geissoschizine. mdpi.com
Alstonlarsine A AlstoniaFeatures a rare, cage-shaped carbon skeleton from extensive rearrangement. researchgate.net
Macralstonine AlstoniaA bisindole (dimeric) alkaloid formed by coupling two monomeric units. mdpi.com
Strictosidine Alstonia, Catharanthus, etc.The universal precursor to all these alkaloids. researchgate.net

Advanced Synthetic Strategies for Alstilobanine a

Semisynthesis Approaches to Alstilobanine A (If Applicable)

Currently, the scientific literature does not describe dedicated semisynthesis routes for this compound. Synthetic efforts have been channeled towards de novo total synthesis, which offers the flexibility to build the complex and rearranged scaffold from the ground up. While semisynthesis is a valuable strategy for accessing analogues of many natural products, the intricate and unique structure of this compound makes total synthesis a more pursued avenue of research.

Total Synthesis Methodologies of this compound

The total synthesis of this compound has been successfully accomplished, providing a testament to the power of modern synthetic organic chemistry. These routes have been instrumental in confirming the structure of the natural product and providing access to it for further study.

The reported total syntheses of this compound have produced the compound in its racemic form, meaning an equal mixture of both enantiomers. researchgate.netacs.orgthieme-connect.compsu.edu The primary and pioneering work in this area was conducted by the research group of Steven M. Weinreb. acs.orgthieme-connect.com

A pivotal step in Weinreb's synthesis is the formation of the C15-C16 bond. researchgate.netacs.orgnih.gov This was achieved through a novel intermolecular Michael-type conjugate addition reaction. researchgate.netresearchgate.net The reaction involves the generation of a dianion from an indole (B1671886) ester derivative, which then acts as the nucleophile. researchgate.netnih.gov This dianion is added to a piperidine-derived nitrosoalkene that is generated in situ from an α-chlorooxime precursor. thieme-connect.compsu.edu This key transformation successfully unites the two major fragments of the molecule and sets the stage for subsequent cyclizations. researchgate.net

Table 1: Key Features of the Michael-type Addition

ComponentRoleDescription
Indole DiesterNucleophile PrecursorTreated with two equivalents of lithium hexamethyldisilazide (LiHMDS) to form the reactive dianion. researchgate.netnih.gov
α-Chloro-3-piperidone-derived oximeNitrosoalkene PrecursorGenerates the highly reactive piperidine-derived nitrosoalkene electrophile in situ. thieme-connect.compsu.edu
Michael-type AdditionC-C Bond FormationForms the crucial C15-C16 bond, linking the indole and piperidine (B6355638) fragments. nih.govresearchgate.net

Following the crucial intermolecular addition, the next major strategic challenge was the construction of the cis-fused 2-azadecalin ring system. For this, the Weinreb synthesis employed a powerful intramolecular cyclization based on methodology developed by Daniel Romo. researchgate.netacs.orgthieme-connect.comnih.gov This step involves a nucleophile-assisted aldol-lactonization (NPAL) of a key keto acid intermediate. psu.edunih.gov The reaction proceeds through a formal [2+2] cycloaddition, leading to the formation of a strained β-lactone. thieme-connect.com Critically, this transformation not only forges the C19-C20 bond but also establishes the required relative stereochemistry at three contiguous stereocenters: C15, C19, and C20. researchgate.netacs.orgnih.gov The resulting pentacyclic β-lactone is a key advanced intermediate in the synthetic sequence. psu.edu

With the core framework established, the final key functionalization was the introduction of the hydroxymethyl group at the C16 position. acs.orgnih.gov This was accomplished through a highly stereoselective alkylation of an enolate intermediate. psu.edu First, the protecting group on the indole nitrogen was removed. nih.gov The resulting NH-indole β-lactone ester was then treated with two equivalents of a strong base to generate a dianion. nih.gov This dianion was subsequently alkylated with monomeric formaldehyde, which added to the less sterically hindered face of the enolate to produce the desired α-hydroxymethyl ester as a single diastereomer. nih.gov The newly installed hydroxyl group was then protected as a silyl (B83357) ether to facilitate the final steps of the synthesis, which ultimately yielded (±)-Alstilobanine A. psu.edunih.gov

Employment of Novel Reactive Intermediates (e.g., Azacyclic Allene (B1206475) Cycloadditions)

Enantioselective Total Synthesis of this compound

While racemic syntheses have been achieved, the development of an enantioselective total synthesis of this compound remains a key objective. Strategies are being devised that draw inspiration from successful asymmetric syntheses of related alkaloids and employ state-of-the-art catalytic methods. An NIH-funded project, for instance, explicitly targets the first asymmetric synthesis of this compound using strained cyclic allene chemistry. nih.govpeeref.com

The construction of this compound in an enantiopure form necessitates the use of advanced asymmetric catalysis. nih.govfrontiersin.orgrsc.org While no completed enantioselective synthesis has been reported in the searched literature, strategies involving organocatalysis and transition-metal catalysis are central to ongoing efforts. Organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, offers a powerful metal-free approach for key bond formations. nih.govresearchgate.net

Furthermore, rhodium-catalyzed C-H activation has emerged as a potent tool for the functionalization of indole cores. nih.govresearchgate.netacs.org This methodology allows for the direct and site-selective formation of C-C or C-heteroatom bonds, which could be applied to forge the complex polycyclic system of this compound. The development of chiral rhodium catalysts capable of controlling the stereochemistry of such transformations is an active area of research with direct relevance to the synthesis of complex indole alkaloids. nih.govnih.gov

The Michael addition has been identified as a critical bond-forming reaction in the synthesis of this compound. In the racemic synthesis by Weinreb, a key step involves the intermolecular Michael-type addition of an indole ester dianion to a piperidine-derived nitrosoalkene to form the C15-C16 bond. acs.orgbeilstein-journals.orgresearchgate.net

For an enantioselective synthesis, an asymmetric variant of this reaction would be required to establish the crucial stereocenters. The development of a catalytic asymmetric Michael addition for this specific transformation is a significant challenge. Success would likely depend on the design of a suitable chiral catalyst—either a metal complex or an organocatalyst—capable of controlling the facial selectivity of the nucleophilic attack on the Michael acceptor, thereby setting the absolute stereochemistry of the product.

A powerful strategy for introducing chirality, which has been successfully demonstrated in the enantioselective total synthesis of the related alkaloid (+)-Alstilobanine C by the Zhu group, is the asymmetric deprotonation of a prochiral ketone. nih.gov In their synthesis, a prochiral 4-substituted cyclohexanone (B45756) was subjected to deprotonation using a chiral lithium amide base. nih.govresearchgate.net This desymmetrization step generates a chiral enolate, which is then trapped, effectively setting the stereochemistry of the carbocyclic core. This method of chiral induction at an early stage is highly efficient and provides a foundation for controlling the stereochemistry of subsequent transformations. The successful application of this strategy to a closely related natural product suggests its potential viability in a future enantioselective synthesis of this compound. acs.orgacs.org

The efficient construction of the multiple rings of the this compound framework is ideally suited to domino, or cascade, reaction sequences. The enantioselective synthesis of (+)-Alstilobanine C by Zhu and coworkers culminates in a powerful domino double reductive cyclization. nih.gov This key transformation builds both the indole and the piperidine rings in a single synthetic operation from a linear precursor. This complex process is mediated by TiCl₃ and involves the reduction of a nitro group to an amine, which then participates in a series of intramolecular cyclizations to rapidly assemble the pentacyclic core of the alkaloid. nih.gov Such domino strategies are highly sought after as they increase synthetic efficiency by minimizing step counts and purification procedures, and this specific example provides a blueprint for the late-stage construction of the polycyclic systems of Alstilobanine-type alkaloids.

Enantioselective Deprotonation and Subsequent Chiral Induction (as demonstrated for Alstilobanine C)

Strategic Disconnections and Retrosynthetic Pathway Analysis

The synthetic strategy for a complex natural product like this compound is best understood through retrosynthetic analysis, a process of conceptually deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgslideshare.net This analysis reveals the key bond disconnections and the strategic transformations planned for the forward synthesis.

The core of this compound's structure is a tetracyclic monoterpenoid indole alkaloid with a unique rearranged skeleton. thieme-connect.com Synthetic strategies have primarily focused on methodologies that can efficiently construct the fused piperidine ring system with precise stereochemical control.

A prominent retrosynthetic analysis, developed by the Weinreb group, hinges on two pivotal disconnections of the core structure. nih.govacs.org The first strategic disconnection is the C19-C20 bond within the cis-2-azadecalin moiety. This disconnection points to a β-lactone intermediate, which can be formed via an intramolecular [2+2] cycloaddition, a method developed by Romo. thieme-connect.comnih.gov This step is crucial as it is designed to establish the three contiguous stereocenters at C15, C19, and C20 in a single, highly diastereoselective transformation. nih.gov

The second key disconnection targets the C15-C16 bond. nih.govacs.org This bond links the indole portion of the molecule to the piperidine ring system. The retrosynthetic plan envisions forming this bond through an intermolecular conjugate addition. The synthons for this transformation are an indole ester enolate (specifically, a dianion) and a 3-piperidone-derived nitrosoalkene. nih.govbeilstein-journals.org This approach is notable for its novelty in applying a nitrosoalkene as a Michael acceptor to forge the critical C15-C16 bond. beilstein-journals.orgresearchgate.net The precursors for these fragments are identified as a substituted indole methyl ester and a protected α-chlorooxime derived from a piperidone. thieme-connect.comnih.gov

An alternative synthetic strategy has been proposed that relies on a different set of disconnections. escholarship.org This approach envisions a key [4+2] Diels-Alder cycloaddition between a pyrone and an acetoxy-substituted azacyclic allene intermediate. escholarship.org This disconnection strategy is designed for high efficiency, as the cycloaddition would form two key carbon-carbon bonds and set three of the four required stereocenters in a single operation. escholarship.org This pathway simplifies the retrosynthesis to the synthesis of the two cycloaddition partners.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereoselectivity across Different Routes

The following table summarizes the key metrics for the successfully completed synthesis of (±)-Alstilobanine A.

Synthetic Route Key Reaction Yield of Key Step Diastereoselectivity (dr) Overall Steps (approx.) Overall Yield (from key intermediate)
Weinreb et al. Conjugate Addition99%1.2:1 (equilibratable)~2014% (from β-lactone L )
Romo Cyclization94%97:3

This analysis highlights that the Weinreb synthesis is a highly effective and well-optimized route, characterized by high yields in key bond-forming reactions and excellent control of stereochemistry. While alternative strategies may promise greater elegance and efficiency, their viability remains to be demonstrated.

Structure Activity Relationship Sar Studies of Alstilobanine a and Analogues

Design and Synthesis of Alstilobanine A Analogues for SAR Elucidation

The systematic elucidation of SAR for this compound requires the synthesis of structural analogues where specific parts of the molecule are modified. While a dedicated library of this compound analogues for SAR has not been extensively reported, the total syntheses of this compound and E provide a strategic blueprint for generating such compounds. nih.govresearchgate.net

Key synthetic strategies that enable the potential for analogue design include:

Michael Addition: A crucial step in forming the C15-C16 bond involves a Michael-type addition of an indole (B1671886) ester dianion to a piperidine-derived nitrosoalkene. researchgate.netbeilstein-journals.org This method allows for the variation of both the indole nucleus and the piperidine (B6355638) fragment. By substituting the indole starting material (e.g., with different groups on the benzene (B151609) ring) or by modifying the piperidine-derived precursor, a range of analogues could be synthesized to probe the electronic and steric requirements of these regions.

Aldol-Lactonization: A stereoselective intramolecular nucleophile-assisted aldol-lactonization protocol is employed to construct the key β-lactone intermediate, which establishes the critical C15, C19, and C20 relative stereochemistry. nih.gov Altering the reaction conditions or the substrate could potentially lead to diastereomers, providing insight into the importance of the stereochemical configuration for biological activity.

Functional Group Manipulation: The final steps of the total syntheses involve various functional group interconversions to yield the natural products. For instance, the synthesis of this compound requires a deoxygenation sequence to form the C19 methyl group. nih.gov Intercepting the synthesis at intermediate stages or applying alternative finishing steps could produce analogues with different functionalities at C19 or other positions, such as hydroxyl, carbonyl, or varied alkyl groups. A synthetic approach targeting this compound has also been reported that hinges on a [4+2] cycloaddition of an azacyclic allene (B1206475), a method that could potentially be adapted to generate structural diversity. escholarship.org

These synthetic routes offer the versatility needed to create analogues by modifying the indole core, altering the substitution pattern, changing stereochemical relationships, and modifying the nature of the polycyclic ring system.

Identification of Key Structural Motifs Governing Biological Activity (e.g., Vasorelaxant Activity)

This compound and its relatives have been identified as moderate vasorelaxants, acting against phenylephrine-induced contractions in isolated rat aorta. nih.gov Analysis of the this compound structure points to several key motifs that are likely essential for this activity.

The core structural framework consists of a unique indole alkaloid skeleton characterized by an indole nucleus appended to a cis-fused 2-azadecalin ring system. nih.gov This rigid polycyclic structure is a primary determinant of its biological action. One study quantified the vasorelaxant activity of this compound, showing it produced 44.3% relaxation of thoracic rat aortic rings. nih.gov This makes it more potent than its close analogues Alstilobanine B and C under similar conditions. nih.gov

The key structural features hypothesized to govern this activity are:

The Indole Moiety: As a common feature in many bioactive alkaloids, the indole nucleus likely participates in crucial binding interactions, such as hydrogen bonding or π-π stacking, with a biological target.

The Polycyclic Cage: The complex, rigid cage-like structure, including the cis-fused 2-azadecalin moiety, is critical. This framework holds the functional groups in a specific three-dimensional orientation, which is essential for receptor recognition and binding.

The C17 Hydroxymethyl Group: The presence and orientation of the hydroxymethyl group at the C17 position may be involved in hydrogen bonding with the target protein.

Comparative SAR Analysis with other Alstilobanines (A-E)

The five naturally occurring Alstilobanines (A-E) were all found to exhibit moderate vasorelaxant activity. nih.gov Comparing their structures and reported activities provides initial SAR insights.

A significant structural difference within this family is the presence or absence of a bridging oxepane (B1206615) (seven-membered ether) ring. Alstilobanine E possesses this oxepane bridge, whereas this compound lacks it. nih.gov Another key difference is the N-methylation of the piperidine nitrogen; for example, Alstilobanine E is the N-demethyl analogue of a related alkaloid, angustilodine. nih.gov

Mechanistic Hypotheses for Observed Structure-Activity Correlations

While the precise molecular mechanism of this compound's vasorelaxant activity has not been definitively established, hypotheses can be drawn from its structural features and by analogy to other vasorelaxant indole alkaloids. cnjournals.com

Many vasorelaxant agents function by modulating intracellular calcium ion (Ca²⁺) concentrations in vascular smooth muscle cells or by stimulating the production of nitric oxide (NO) in endothelial cells. ijpsat.orgresearchgate.net It is plausible that Alstilobanines act through one of these pathways.

The hypothesis is that the complex polycyclic system of this compound acts as a scaffold, presenting the indole ring and C17 hydroxymethyl group in a precise spatial arrangement to bind to a target, which could be a voltage-dependent or receptor-operated calcium channel, thereby inhibiting Ca²⁺ influx and leading to smooth muscle relaxation. ijpsat.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of Alstilobanine a

Quantum Mechanical Studies on Reaction Mechanisms and Transition States in Alstilobanine A Synthesis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intricate mechanisms of chemical reactions. idosr.org These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction pathways, which are crucial for elucidating complex synthetic transformations. idosr.orgrsc.org

In the context of monoterpene indole (B1671886) alkaloid synthesis, computational studies have been instrumental. For instance, in a strategy involving the reversed allylation of 3-alkenyl indoles, DFT calculations of possible transition states were crucial. These calculations indicated that allylboronic acid functions as the nucleophile, which was a key mechanistic insight. researchgate.net

One of the pivotal steps in a total synthesis of (±)-Alstilobanine A, E, and angustilodine involved a Michael-type addition of an indole ester dianion to a piperidine-derived nitrosoalkene. researchgate.net While initial attempts with certain indole enolates failed, subsequent successful strategies relied on a deep understanding of the reactivity, often informed by computational analysis of the intermediates and transition states. beilstein-journals.org Quantum-chemical calculations have been used in similar systems to evaluate the thermodynamic favorability of different reaction pathways, such as [4+2]-cycloaddition versus electrophilic substitution, which is critical for predicting the outcome of reactions involving complex heterocyclic intermediates. beilstein-journals.org

The study of reaction mechanisms involves breaking down complex transformations into elementary steps, which involves the rearrangement of electrons and nuclei. researchgate.net QM methods provide a microscopic view of these processes, helping to rationalize why certain reaction conditions lead to the desired product while others fail. rsc.org

Computational MethodApplication in SynthesisKey Insights
Density Functional Theory (DFT)Analysis of transition states in allylation reactions. researchgate.netIdentified allylboronic acid as the active nucleophile. researchgate.net
Quantum-Chemical CalculationsEvaluation of competing reaction pathways (e.g., cycloaddition vs. substitution). beilstein-journals.orgPredicts thermodynamically favored products based on substituent effects. beilstein-journals.org
QM/MM (Quantum Mechanics/Molecular Mechanics)Studying enzymatic reaction mechanisms. rsc.orgProvides detailed views of enzyme-substrate interactions and catalytic steps. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound Scaffolds

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Conformational analysis aims to identify the stable, low-energy arrangements of atoms, while molecular dynamics (MD) simulations provide a picture of how the molecule moves and flexes over time. slideshare.netmdpi.com

Various computational methods are employed for conformational searches, broadly categorized as systematic methods, which exhaustively explore torsional angles, and stochastic methods, which use random changes to sample the conformational space. slideshare.net For complex polycyclic systems like the this compound scaffold, a combination of these techniques is often necessary to adequately explore the potential energy landscape. galaxyproject.org

MD simulations, in particular, can reveal the dynamic transitions between different conformations. mdpi.com In a study of related glass-forming thiacrown ethers, MD simulations identified distinct relaxation processes corresponding to collective molecular rotations and specific conformational changes within heterocyclic rings. rsc.org Such analyses on the this compound scaffold could reveal key dynamic features, such as the flexibility of the oxepane (B1206615) ring or the relative orientations of the indole and piperidine (B6355638) moieties, which could be crucial for its interactions with biological targets. The absolute configuration and molecular conformation of the related (+)-Alstilobanine C have been confirmed through methods including X-ray crystallography, providing an essential experimental benchmark for validating computational models. nih.govresearchgate.net

Analysis TechniqueDescriptionRelevance to this compound
Systematic Conformational SearchSystematically varies all rotatable bonds to generate a grid of possible conformations. slideshare.netIdentifies a comprehensive set of possible low-energy shapes for the alkaloid's scaffold.
Stochastic Methods (e.g., Monte Carlo)Introduces random changes to the molecular geometry to explore conformational space. slideshare.netEfficiently samples diverse conformations, potentially overcoming energy barriers to find global minima.
Molecular Dynamics (MD) SimulationSimulates the atomic motions of the molecule over time based on classical mechanics. mdpi.comReveals the flexibility of the ring systems and dynamic interplay between different parts of the molecule. mdpi.comrsc.org
Root-Mean-Square Deviation (RMSD) AnalysisMeasures the average distance between atoms of superimposed structures over an MD trajectory. galaxyproject.orgQuantifies conformational changes and identifies stable structural states during the simulation. galaxyproject.org

In Silico Prediction of Chemical Reactivity and Selectivity in Synthetic Pathways

In silico methods are increasingly used to predict the reactivity of molecules and the selectivity of reactions, thereby accelerating the development of synthetic strategies. univ-poitiers.fr By calculating various electronic properties, chemists can anticipate how a molecule will behave in a reaction. banglajol.info

Conceptual Density Functional Theory (CDFT) provides a powerful framework for this, defining global and local reactivity descriptors. frontiersin.orgajchem-a.com Global descriptors like the HOMO-LUMO gap, chemical hardness, and electrophilicity index offer a general measure of a molecule's stability and reactivity. ajchem-a.com A smaller HOMO-LUMO gap, for instance, generally indicates higher reactivity. ajchem-a.com Local descriptors, such as the Fukui function or Molecular Electrostatic Potential (MEP), predict which specific sites on a molecule are most susceptible to nucleophilic or electrophilic attack. banglajol.infobiorxiv.org

In the synthesis of this compound, predicting the regioselectivity of the key Michael addition to the nitrosoalkene intermediate is critical. researchgate.netbeilstein-journals.org Computational analysis of the MEP surface of the nitrosoalkene could reveal the most electrophilic carbon atom, guiding the approach of the indole nucleophile. Furthermore, these predictive tools can help screen potential substrates and catalysts, saving significant experimental time and resources by focusing on the most promising candidates. univ-poitiers.fr

Reactivity DescriptorDefinitionPredicted Information
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. ajchem-a.comIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ajchem-a.com
Chemical Hardness (η)A measure of resistance to change in electron distribution. frontiersin.orgRelates to the stability of the molecule; harder molecules are less reactive. frontiersin.org
Electrophilicity Index (ω)Measures the energy stabilization when a system acquires additional electronic charge. frontiersin.orgQuantifies the electrophilic character of a molecule.
Molecular Electrostatic Potential (MEP)A 3D plot of the electrostatic potential mapped onto the electron density surface. biorxiv.orgIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. banglajol.infobiorxiv.org

Rationalization of Stereochemical Outcomes through Computational Models

One of the greatest challenges in the total synthesis of complex natural products is controlling stereochemistry. Computational models are invaluable for rationalizing and predicting the stereochemical outcomes of asymmetric reactions. nih.gov By modeling the transition states of competing diastereomeric pathways, chemists can understand why one stereoisomer is formed preferentially. rsc.orgnih.gov

A pivotal transformation in a reported synthesis of this compound is the Romo protocol, a stereoselective intramolecular nucleophile-assisted aldol-lactonization. researchgate.net This step was critical for establishing the relative stereochemistry at the C15, C19, and C20 centers. researchgate.net Computational modeling of the transition states for this type of reaction can elucidate the key steric and electronic interactions that govern the facial selectivity of the cyclization. For example, transition state models can reveal how the catalyst and substrate interact to block one face of a reacting group, leading to a specific stereochemical outcome. rsc.org

Similarly, in the synthesis of (+)-Alstilobanine C, an enantioselective deprotonation of a prochiral cyclohexanone (B45756) was a key chirality-inducing step. nih.govresearchgate.net The enantioselectivity of such reactions is often rationalized by analyzing the transition state structures of the competing pathways, which can be modeled using DFT. acs.org These computational investigations not only explain observed results but also provide a predictive framework for designing new, highly selective catalysts and reactions for the synthesis of this compound and other complex alkaloids. nih.gov

Stereoselective Reaction in SynthesisStereocenters ControlledComputational Approach
Intermolecular Michael Addition researchgate.netC15, C16Transition state analysis to determine the favored diastereomeric pathway.
Nucleophile-Promoted Aldol-Lactonization (Romo Protocol) researchgate.netC15, C19, C20Modeling of transition state assemblies to explain the high diastereoselectivity of the cyclization. rsc.org
Enantioselective Deprotonation nih.govresearchgate.netInitial chiral center from a prochiral ketoneDFT calculations of competing transition states to rationalize enantioselectivity. acs.org
Aldolization with Formaldehyde researchgate.netC17Conformational analysis of the enolate intermediate to predict the facial selectivity of alkylation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.